molecular formula C17H15F3N2 B5802988 1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B5802988
M. Wt: 304.31 g/mol
InChI Key: SLDUAQTWBOPOFM-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of a benzimidazole core substituted with a 2,5-dimethylbenzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or aromatic ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole core can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzyl)-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    2-(trifluoromethyl)-1H-benzimidazole: Lacks the 2,5-dimethylbenzyl group, leading to differences in lipophilicity and target interactions.

    1-(2,5-dimethylphenyl)-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a phenyl group instead of a benzyl group, affecting its reactivity and applications.

Uniqueness

1-(2,5-dimethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of the 2,5-dimethylbenzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2/c1-11-7-8-12(2)13(9-11)10-22-15-6-4-3-5-14(15)21-16(22)17(18,19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUAQTWBOPOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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